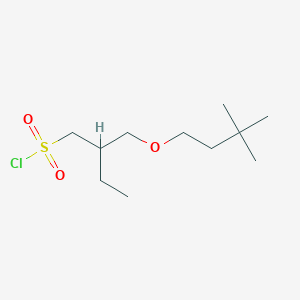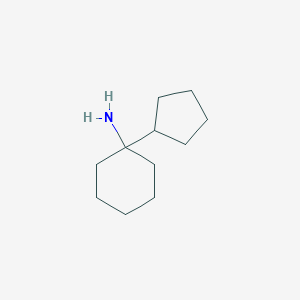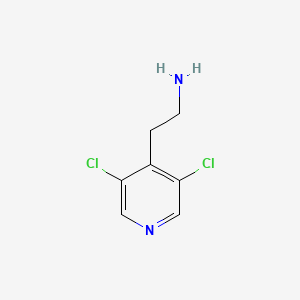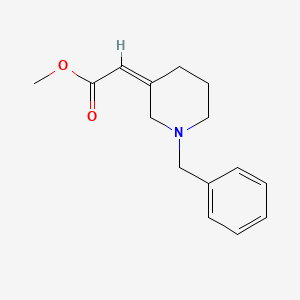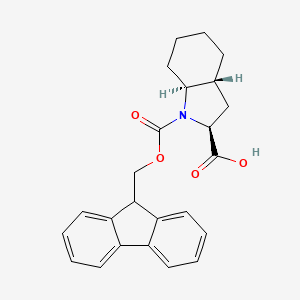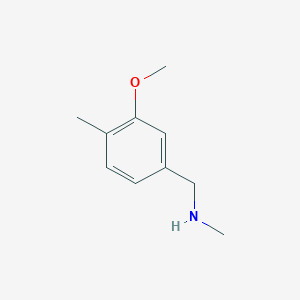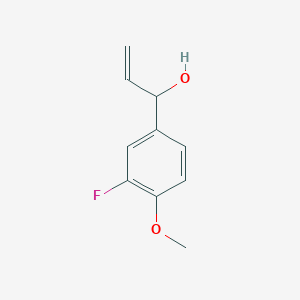![molecular formula C6H7BrF2 B13616397 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane is a unique organic compound characterized by its spiro structure, which consists of two cyclopropane rings connected through a single carbon atom. The presence of bromomethyl and difluoro groups adds to its distinct chemical properties, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane typically involves the reaction of pentaerythritol with hydrobromic acid to form the bromomethyl intermediate. This intermediate is then reacted with difluorocyclopropane under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include alcohols and ketones.
Reduction: Products include hydrocarbons and alcohols.
Applications De Recherche Scientifique
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoro groups can influence the compound’s reactivity and stability, affecting its interaction with enzymes and other proteins. The spiro structure provides rigidity, which can be crucial for its binding to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropentane: A simpler spiro compound with only carbon atoms in its structure.
Bicyclo[1.1.1]pentane: Another spiro compound with a different ring structure.
1,1-Difluorocyclopropane: A compound with similar difluoro groups but lacking the spiro structure.
Uniqueness
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane is unique due to its combination of bromomethyl and difluoro groups within a spiro structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H7BrF2 |
|---|---|
Poids moléculaire |
197.02 g/mol |
Nom IUPAC |
5-(bromomethyl)-2,2-difluorospiro[2.2]pentane |
InChI |
InChI=1S/C6H7BrF2/c7-2-4-1-5(4)3-6(5,8)9/h4H,1-3H2 |
Clé InChI |
YPUQNUJRDAKSQF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C12CC2(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


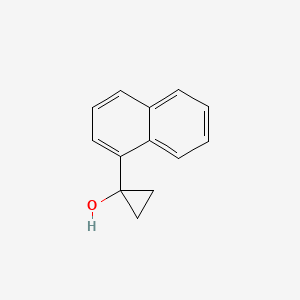
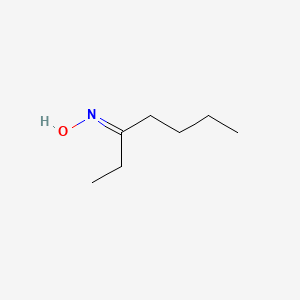
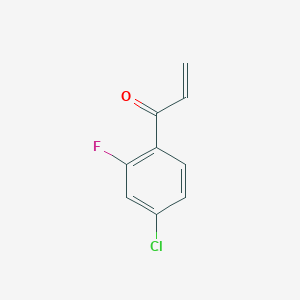
![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
